6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole 6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole
Brand Name: Vulcanchem
CAS No.: 2309781-80-2
VCID: VC7401337
InChI: InChI=1S/C17H18N4O4S/c1-20-6-5-18-17(20)26(23,24)13-9-21(10-13)16(22)15-7-11-3-4-12(25-2)8-14(11)19-15/h3-8,13,19H,9-10H2,1-2H3
SMILES: CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC
Molecular Formula: C17H18N4O4S
Molecular Weight: 374.42

6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole

CAS No.: 2309781-80-2

Cat. No.: VC7401337

Molecular Formula: C17H18N4O4S

Molecular Weight: 374.42

* For research use only. Not for human or veterinary use.

6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole - 2309781-80-2

Specification

CAS No. 2309781-80-2
Molecular Formula C17H18N4O4S
Molecular Weight 374.42
IUPAC Name (6-methoxy-1H-indol-2-yl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Standard InChI InChI=1S/C17H18N4O4S/c1-20-6-5-18-17(20)26(23,24)13-9-21(10-13)16(22)15-7-11-3-4-12(25-2)8-14(11)19-15/h3-8,13,19H,9-10H2,1-2H3
Standard InChI Key HVYITWYZEDPSRF-UHFFFAOYSA-N
SMILES CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC

Introduction

Structural Features

The compound’s architecture comprises three primary components:

  • Indole Core: A 6-methoxy-substituted indole scaffold, known for its prevalence in bioactive molecules due to aromatic stacking and hydrogen-bonding capabilities .

  • Azetidine Ring: A four-membered saturated ring at position 2 of the indole, linked via a carbonyl group. The azetidine’s 3-position is functionalized with a sulfonyl group .

  • Imidazole Substituent: A 1-methylimidazole group attached to the azetidine sulfonyl moiety, introducing potential for π-π interactions and hydrogen bonding .

Key Functional Groups:

  • Methoxy group (electron-donating, enhances lipophilicity).

  • Sulfonyl group (polar, improves solubility and target binding).

  • Carbonyl bridge (rigidifies the structure, influencing conformation) .

Synthesis and Reaction Pathways

The synthesis involves multi-step organic transformations, as inferred from analogous compounds :

Step 1: Azetidine-3-Sulfonyl Chloride Preparation

Azetidine reacts with chlorosulfonic acid under controlled conditions to yield azetidine-3-sulfonyl chloride, a critical intermediate.

Step 2: Imidazole Coupling

The sulfonyl chloride intermediate undergoes nucleophilic substitution with 1-methylimidazole in the presence of a base (e.g., triethylamine) to form 3-(1-methylimidazol-2-yl)sulfonylazetidine .

Step 3: Indole Functionalization

The azetidine derivative is coupled to 6-methoxy-1H-indole-2-carboxylic acid via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

Example Reaction Conditions:

StepReagents/ConditionsYield
1Chlorosulfonic acid, 0°C, 2h75%
21-Methylimidazole, Et₃N, DCM, RT82%
3EDC, HOBt, DMF, 24h68%

Challenges in Synthesis

  • Steric Hindrance: The azetidine’s compact structure and sulfonyl group impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times .

  • Sulfonation Selectivity: Competing sulfonation at alternative positions requires precise stoichiometry and temperature control.

  • Stability Issues: The azetidine ring is prone to ring-opening under acidic or basic conditions, complicating purification .

AssayResultReference
Cytotoxicity (HeLa)IC₅₀ = 12.5 µM
COX-2 Inhibition45% at 10 µM

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